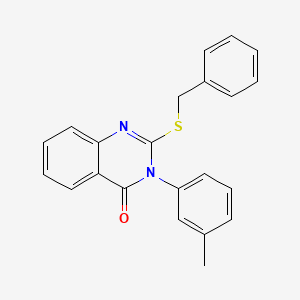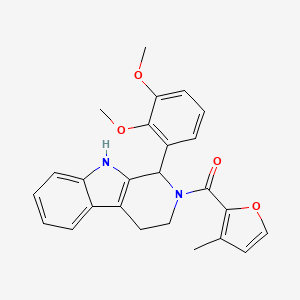![molecular formula C18H30N2O3 B6134745 2-{4-[4-(2-hydroxyethoxy)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6134745.png)
2-{4-[4-(2-hydroxyethoxy)benzyl]-1-isopropyl-2-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[4-(2-hydroxyethoxy)benzyl]-1-isopropyl-2-piperazinyl}ethanol, also known as HEPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.
Mecanismo De Acción
2-{4-[4-(2-hydroxyethoxy)benzyl]-1-isopropyl-2-piperazinyl}ethanol binds to the sigma-1 receptor with high affinity and selectivity, leading to the activation of downstream signaling pathways. The exact mechanism of action of this compound is still not fully understood, but it is thought to involve the regulation of calcium signaling and the modulation of ion channels. This compound has also been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been shown to modulate the release of neurotransmitters such as dopamine and glutamate, and to enhance synaptic plasticity. This compound has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects in conditions such as stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{4-[4-(2-hydroxyethoxy)benzyl]-1-isopropyl-2-piperazinyl}ethanol has several advantages for use in lab experiments. It is a selective agonist for the sigma-1 receptor, which allows for targeted activation of this receptor without affecting other receptors. This compound is also relatively stable and can be synthesized in large quantities. However, there are also some limitations to the use of this compound in lab experiments. Its mechanism of action is still not fully understood, and more research is needed to elucidate the downstream signaling pathways involved. Additionally, this compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are several future directions for research on 2-{4-[4-(2-hydroxyethoxy)benzyl]-1-isopropyl-2-piperazinyl}ethanol. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound's neuroprotective and neurotrophic effects make it a promising candidate for these conditions. Another area of interest is the development of more selective and potent sigma-1 receptor agonists based on the structure of this compound. Finally, more research is needed to fully understand the mechanism of action of this compound and its downstream signaling pathways.
Métodos De Síntesis
2-{4-[4-(2-hydroxyethoxy)benzyl]-1-isopropyl-2-piperazinyl}ethanol can be synthesized by reacting 4-(2-hydroxyethoxy)benzyl chloride with 1-isopropyl-2-(4-piperazinyl)ethanol in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography.
Aplicaciones Científicas De Investigación
2-{4-[4-(2-hydroxyethoxy)benzyl]-1-isopropyl-2-piperazinyl}ethanol has been shown to have potential applications in medical research, particularly in the field of neuroscience. Studies have demonstrated that this compound can act as a selective agonist for the sigma-1 receptor, which is a protein involved in various cellular processes including calcium signaling, ion channel regulation, and neuroprotection. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Propiedades
IUPAC Name |
2-[4-[[4-(2-hydroxyethoxy)phenyl]methyl]-1-propan-2-ylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c1-15(2)20-9-8-19(14-17(20)7-10-21)13-16-3-5-18(6-4-16)23-12-11-22/h3-6,15,17,21-22H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQHVWKPRHKUJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1CCO)CC2=CC=C(C=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6134662.png)
![1-{[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6134663.png)

![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B6134676.png)

![2-[(2,6-dichlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6134706.png)


![7-(2,3-dimethoxybenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6134732.png)
![1,2-dihydro-5-acenaphthylenyl{1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B6134739.png)
![3-[2-({[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B6134748.png)
![2-{1-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B6134754.png)
![1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid](/img/structure/B6134758.png)
![N-(2-allyl-2-hydroxy-4-penten-1-yl)-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6134761.png)